molecular formula C8H9ClFN B1414728 (R)-1-(3-Chloro-4-fluorophenyl)ethanamine CAS No. 1012305-33-7

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine

Cat. No.: B1414728
CAS No.: 1012305-33-7
M. Wt: 173.61 g/mol
InChI Key: QHARBBFZGIDKLK-RXMQYKEDSA-N
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Description

®-1-(3-Chloro-4-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chiral center, making it optically active. The compound’s structure includes a phenyl ring substituted with chlorine and fluorine atoms, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-4-fluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to separate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-1-(3-Chloro-4-fluorophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

®-1-(3-Chloro-4-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloro-4-fluorophenyl)ethanamine: The enantiomer of the compound with different optical activity.

    1-(3-Chloro-4-fluorophenyl)propanamine: A similar compound with an additional carbon in the side chain.

    1-(3-Chloro-4-fluorophenyl)butanamine: Another analog with a longer side chain.

Uniqueness

®-1-(3-Chloro-4-fluorophenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other analogs. The presence of both chlorine and fluorine atoms on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARBBFZGIDKLK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651528
Record name (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012305-33-7
Record name (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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